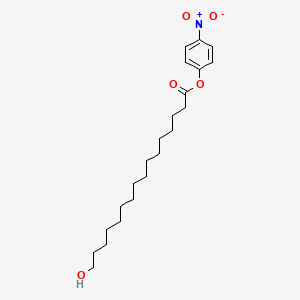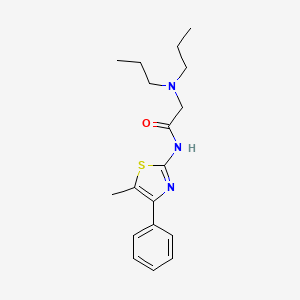![molecular formula C17H12N2O3S B14345039 1-(2-Hydroxy-5-methoxyphenyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14345039.png)
1-(2-Hydroxy-5-methoxyphenyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-5-methoxyphenyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one is a complex organic compound that belongs to the class of thiazoloquinazolines This compound is characterized by its unique structure, which includes a thiazole ring fused with a quinazoline moiety
Méthodes De Préparation
The synthesis of 1-(2-Hydroxy-5-methoxyphenyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one typically involves multi-step reactions. One common synthetic route includes the initial formation of a thiazole ring, followed by the construction of the quinazoline unit. The reaction conditions often involve the use of bromine or iodine in glacial acetic acid at room temperature, leading to the formation of the desired compound in high yields . Industrial production methods may utilize similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
1-(2-Hydroxy-5-methoxyphenyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxy positions.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional fused ring systems.
Applications De Recherche Scientifique
1-(2-Hydroxy-5-methoxyphenyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-5-methoxyphenyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
1-(2-Hydroxy-5-methoxyphenyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one can be compared with other similar compounds, such as:
2-Hydroxy-5-methoxyacetophenone: This compound shares the hydroxy and methoxy substituents but lacks the thiazole and quinazoline rings.
Thiazolopyrimidines: These compounds have a similar thiazole ring but differ in the fused ring system and substituents.
Benzothiazoloquinazolines: These compounds are structurally related but may have different substituents and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and fused ring systems, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H12N2O3S |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
1-(2-hydroxy-5-methoxyphenyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one |
InChI |
InChI=1S/C17H12N2O3S/c1-22-10-6-7-15(20)12(8-10)14-9-23-17-18-16(21)11-4-2-3-5-13(11)19(14)17/h2-9,20H,1H3 |
Clé InChI |
MVJNFCYMKVHSRS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)O)C2=CSC3=NC(=O)C4=CC=CC=C4N23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


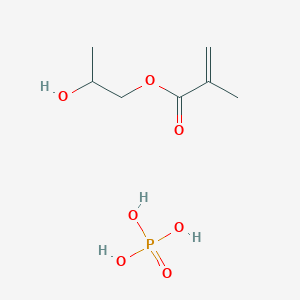
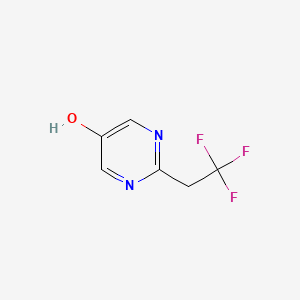
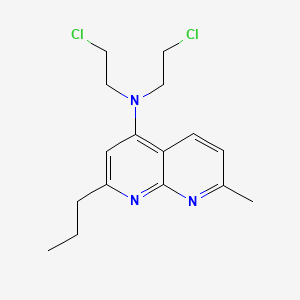

![4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one](/img/structure/B14344974.png)
![Ethyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B14344975.png)


![2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide](/img/structure/B14344989.png)
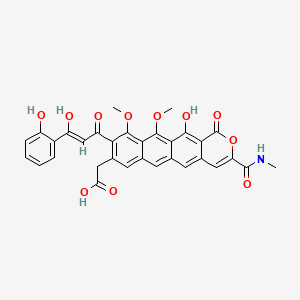
![Nonanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14344998.png)

